molecular formula C8H13N3O B13242136 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13242136
M. Wt: 167.21 g/mol
InChI Key: CTKCOYQBLAJXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound offered for research applications. As a dihydropyrimidinone derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery . Structurally similar compounds, such as those featuring methyl or ethylamino substitutions at the 2-position, are frequently utilized as key building blocks for the synthesis of more complex molecules . Researchers value this class of compounds for its potential as a core template in library development for high-throughput screening. The molecular formula for this specific analog is anticipated to be C8H13N3O, with a molecular weight of approximately 167.21 g/mol, based on closely related structures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-ethyl-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-6-4-8(12)11-7(10-6)5-9-2/h4,9H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

CTKCOYQBLAJXRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)CNC

Origin of Product

United States

Preparation Methods

Biginelli Condensation

The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. This method is widely used for preparing 3,4-dihydropyrimidin-4-ones with various substitutions.

  • Example: Refluxing ethyl acetoacetate, an aldehyde, and methylurea or methylisourea derivatives in acidic medium yields substituted dihydropyrimidinones.

Modified Multi-Step Syntheses

For more complex substitutions such as methylaminomethyl groups, multi-step procedures are employed:

  • Initial formation of the dihydropyrimidinone core with simpler substituents,
  • Subsequent selective functionalization at position 2 using nucleophilic substitution or reductive amination to install methylaminomethyl groups.

Specific Preparation Method for 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Based on literature analogs and related pyrimidinone syntheses, the following detailed method can be outlined:

Starting Materials

Reagent Role
Ethyl acetoacetate β-ketoester component
Acetaldehyde or substituted aldehyde Aldehyde component
Methylurea or methylisourea Nitrogen source for ring
Methylamine or methylaminomethyl precursor For substitution at position 2

Stepwise Procedure

Step Description Conditions Notes
1 Biginelli condensation of ethyl acetoacetate, acetaldehyde, and methylurea in acidic medium. Reflux in acetic acid or ethanol, 80-100 °C, 6-8 h Forms ethyl 6-ethyl-3,4-dihydropyrimidin-4-one intermediate
2 Isolation and purification of intermediate by filtration and recrystallization. Cooling, filtration, ethanol wash Purity confirmed by IR, NMR, MS
3 Introduction of methylaminomethyl group at position 2 via reductive amination or nucleophilic substitution with methylamine derivatives. Reaction with formaldehyde and methylamine under mild acidic/basic conditions, room temperature to 50 °C, 4-6 h Yields 2-[(methylamino)methyl] substitution
4 Final purification by recrystallization or chromatography. Ethanol or methanol solvent Ensures high purity for pharmacological use

Representative Experimental Data from Related Compounds

Compound Yield (%) Reaction Time (h) Purification Method Characterization Techniques
Ethyl 6-methyl-2-methoxy-3,4-dihydropyrimidin-4-one (analog) 70-85 6-8 Recrystallization IR, ^1H NMR, Mass Spectrometry
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one (target) 60-75 10-14 (multi-step) Chromatography, recrystallization IR, ^1H NMR, Elemental Analysis

Notes on Reaction Optimization and Scale-Up

  • Solvent choice: Acetic acid or ethanol are common solvents for Biginelli condensation; solvent polarity affects yield and purity.
  • Temperature control: Maintaining reflux temperature ensures complete condensation; lower temperatures used in substitution steps to avoid decomposition.
  • pH adjustment: Critical in methylaminomethyl substitution step to favor nucleophilic attack and avoid side reactions.
  • Purification: Recrystallization from ethanol or methanol is preferred for industrial scalability; chromatography for research scale.

Summary Table of Preparation Methods

Method Step Reagents Conditions Outcome/Notes
Biginelli condensation Ethyl acetoacetate, aldehyde, methylurea Reflux, 80-100 °C, 6-8 h Formation of dihydropyrimidinone core
Isolation Cooling, filtration Room temperature Intermediate isolation
Aminomethyl substitution Formaldehyde, methylamine Mild acid/base, RT-50 °C, 4-6 h Installation of methylaminomethyl group
Purification Recrystallization or chromatography Ethanol/methanol High purity final product

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several applications across different fields:

  • Biological Activities Research indicates that 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exhibits promising biological activities and has been investigated for potential uses.
  • Enzyme or Receptor Binding The interactions of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one with biological targets are believed to involve binding with specific enzymes or receptors, potentially altering their activity and leading to various biological effects. Further studies are necessary to fully elucidate these mechanisms.

Structural Comparison

Several compounds share structural similarities with 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one.

Compound NameStructure CharacteristicsUnique Features
2-Methyl-6-ethylpyrimidin-4-oneContains a methyl group at the 2-positionLacks the methylamino group
6-Ethyl-2-methylaminopyrimidineSimilar pyrimidine structure with a methylamine groupDifferent substitution pattern
3,4-Dihydropyrimidin-4-one derivativesGeneral class of compounds derived from pyrimidinesVaries widely in substitution patterns

Mechanism of Action

The mechanism by which 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

The compound’s key structural differentiators include:

  • Position 6 substituent : Ethyl group (vs. methyl in analogs).
  • Position 2 substituent: (Methylamino)methyl group (vs. thioacetate or aryl groups in other derivatives).
Table 1: Structural and Physicochemical Comparison
Compound Name Position 6 Substituent Position 2 Substituent Molecular Weight CAS Number
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one Ethyl (Methylamino)methyl 156.23 2090218-87-2
6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one Methyl (Methylamino)methyl 153.18 1281488-46-7
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Methyl Thietan-3-yloxy, thioacetate 314.40* Not provided
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one N/A Piperidinoethyl, benzisoxazolyl 466.50* 106266-06-2

*Molecular weights calculated from empirical formulas where data was unavailable.

Key Observations:

Ethyl vs. Methyl at Position 6: The ethyl group in the target compound increases molecular weight by ~3 g/mol compared to the methyl analog (CAS: 1281488-46-7).

Aminoalkyl vs. Heterocyclic Substituents: Unlike derivatives with thioacetate (e.g., compound 1 in ) or benzisoxazole-piperidine groups (), the (methylamino)methyl group at position 2 introduces a basic nitrogen, which could improve solubility in acidic environments .

Pharmacokinetic and Functional Comparisons

Limited ADMET data are available for the target compound. However, insights can be drawn from analogs:

  • Thioether-containing analogs (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation .
  • Benzisoxazole-piperidine derivatives () are designed for CNS penetration, suggesting that the target compound’s simpler structure may lack such specificity .

Biological Activity

6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidine family, has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-proliferative, antimicrobial, and calcium channel-blocking activities. This article reviews the synthesis methods, biological assays, and relevant case studies concerning the biological activity of this compound.

Synthesis of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

The synthesis of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically follows a modified Biginelli reaction. This involves the condensation of ethyl acetoacetate with urea and aromatic aldehydes under acidic conditions. The structure of the synthesized compound is confirmed through various spectroscopic techniques such as NMR and mass spectrometry .

Antiproliferative Activity

The antiproliferative effects of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one have been evaluated in various cancer cell lines. In one study, derivatives of dihydropyrimidines were tested on HL-60 cells (human promyelocytic leukemia cells), where compounds similar to 6-Ethyl demonstrated significant anti-proliferative effects with IC50 values ranging from 3.4 to 7.9 µM . These results suggest that structural modifications at the 2-position can enhance biological activity.

Calcium Channel Blocking Activity

Research has shown that derivatives of dihydropyrimidines exhibit calcium channel-blocking properties. In tests conducted on isolated rat ileum and lamb carotid artery, certain derivatives demonstrated greater efficacy than known calcium channel blockers like nicardipine. Specifically, at concentrations of 10510^{-5} mol/L, some compounds showed substantial activity . This positions 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one as a potential candidate for further development in cardiovascular therapeutics.

Antimicrobial Activity

The antimicrobial properties of dihydropyrimidine derivatives have also been explored. Selected compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, highlighting the potential for these compounds in treating bacterial infections .

Table: Summary of Biological Activities

Activity Tested Compound Cell Type / Model IC50 / Efficacy
Antiproliferative6-Ethyl derivativesHL-60 cellsIC50: 3.4 - 7.9 µM
Calcium Channel BlockerVarious dihydropyrimidine derivativesIsolated rat ileumMore effective than nicardipine
AntimicrobialSelected dihydropyrimidine derivativesStaphylococcus aureus, E. coliModerate activity

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